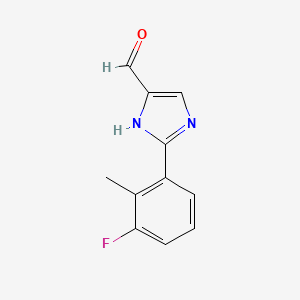
1-Iodo-4-(1-methoxyvinyl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Iodo-4-(1-methoxyvinyl)benzene is an organic compound characterized by the presence of an iodine atom and a methoxyvinyl group attached to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Iodo-4-(1-methoxyvinyl)benzene can be synthesized through electrophilic aromatic substitution reactions. One common method involves the iodination of 4-(1-methoxyvinyl)benzene using iodine and a suitable oxidizing agent . The reaction typically occurs under mild conditions, ensuring the preservation of the aromatic ring.
Industrial Production Methods: Industrial production of this compound may involve large-scale electrophilic aromatic substitution processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Iodo-4-(1-methoxyvinyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The methoxyvinyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The compound can be reduced to form 1-iodo-4-ethylbenzene under suitable conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are employed.
Reduction: Catalysts such as palladium on carbon (Pd/C) or nickel are used in hydrogenation reactions.
Major Products Formed:
Substitution: Products include 4-(1-methoxyvinyl)benzene derivatives with various substituents replacing the iodine atom.
Oxidation: Products include 4-(1-methoxyvinyl)benzaldehyde or 4-(1-methoxyvinyl)benzoic acid.
Reduction: The major product is 1-iodo-4-ethylbenzene.
Applications De Recherche Scientifique
1-Iodo-4-(1-methoxyvinyl)benzene has diverse applications in scientific research:
Mécanisme D'action
The mechanism of action of 1-iodo-4-(1-methoxyvinyl)benzene involves its interaction with molecular targets through electrophilic aromatic substitution. The iodine atom and methoxyvinyl group facilitate the formation of reactive intermediates, which can undergo further chemical transformations
Comparaison Avec Des Composés Similaires
1-Iodo-4-methoxybenzene: Similar structure but lacks the methoxyvinyl group.
1-Iodo-4-nitrobenzene: Contains a nitro group instead of a methoxyvinyl group.
1-Iodo-4-ethylbenzene: Similar structure but with an ethyl group instead of a methoxyvinyl group.
Uniqueness: 1-Iodo-4-(1-methoxyvinyl)benzene is unique due to the presence of both an iodine atom and a methoxyvinyl group on the benzene ring. This combination imparts distinct chemical properties, making it a valuable compound for various synthetic and research applications.
Propriétés
Formule moléculaire |
C9H9IO |
|---|---|
Poids moléculaire |
260.07 g/mol |
Nom IUPAC |
1-iodo-4-(1-methoxyethenyl)benzene |
InChI |
InChI=1S/C9H9IO/c1-7(11-2)8-3-5-9(10)6-4-8/h3-6H,1H2,2H3 |
Clé InChI |
QYBMZFRQODYTIM-UHFFFAOYSA-N |
SMILES canonique |
COC(=C)C1=CC=C(C=C1)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-Azabicyclo[3.2.1]octan-3-one](/img/structure/B13683013.png)

![2,4,5,7-Tetrachloro-8-fluoropyrido[4,3-d]pyrimidine](/img/structure/B13683022.png)
![3-Benzyl-8-Boc-1-(methoxymethyl)-3,8-diazabicyclo[3.2.1]octane](/img/structure/B13683024.png)
![Tert-butyl N-(3-oxospiro[5.5]undecan-9-YL)carbamate](/img/structure/B13683026.png)
![8-(Trifluoromethyl)imidazo[1,5-a]pyridine-3-carboxylic Acid](/img/structure/B13683032.png)





